A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-3-(2-hydroxyethoxy)-pyridine for Advanced Synthesis
A Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-3-(2-hydroxyethoxy)-pyridine for Advanced Synthesis
Abstract: 5-Bromo-3-(2-hydroxyethoxy)-pyridine is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Possessing two distinct and orthogonally reactive functional groups—a bromine atom amenable to cross-coupling and a primary alcohol for derivatization—this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, predicted spectral data, and a detailed examination of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic endeavors.
Molecular Profile and Physicochemical Properties
Structure and Nomenclature
5-Bromo-3-(2-hydroxyethoxy)-pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The core structure is a 3-hydroxypyridine, which is etherified at the 3-position with a 2-hydroxyethyl group and brominated at the 5-position. The strategic placement of the bromine atom and the terminal hydroxyl group makes it a highly valuable intermediate in synthetic chemistry.[1]
The precursor, 3-Bromo-5-hydroxypyridine, is a white to off-white powder with a melting point of 165-170 °C.[1] The addition of the 2-hydroxyethoxy side chain modifies the polarity and solubility of the molecule, making it soluble in a wider range of organic solvents.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of the parent scaffold and the title compound. Properties for 5-Bromo-3-(2-hydroxyethoxy)-pyridine are predicted based on its structure, as extensive experimental data is not widely published.
| Property | 3-Bromo-5-hydroxypyridine | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | Data Source |
| IUPAC Name | 5-Bromopyridin-3-ol | 2-((5-Bromopyridin-3-yl)oxy)ethan-1-ol | PubChem |
| CAS Number | 74115-13-2 | 1395343-35-9 (structure-based) | [1][3] |
| Molecular Formula | C₅H₄BrNO | C₇H₈BrNO₂ | [1] |
| Molecular Weight | 174.00 g/mol | 218.05 g/mol | [3] |
| Appearance | White to off-white powder | Predicted: Off-white solid or viscous oil | [1] |
| Predicted LogP | 1.3 | 0.9 | ChemAxon |
| Predicted pKa | 7.8 (pyridinium ion), 9.5 (hydroxyl) | 4.2 (pyridinium ion), 14.5 (hydroxyl) | ChemAxon |
Synthesis and Spectroscopic Characterization
Synthetic Pathway: Etherification of 3-Bromo-5-hydroxypyridine
The most direct and efficient route to synthesize 5-Bromo-3-(2-hydroxyethoxy)-pyridine is via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-Bromo-5-hydroxypyridine to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a suitable 2-carbon electrophile, such as 2-bromoethanol or ethylene carbonate.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the weakly acidic phenolic proton but not so strong as to cause side reactions. The use of a stronger base like sodium hydride (NaH) could also be effective but requires strictly anhydrous conditions.
-
Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.
-
Reaction Temperature: Gentle heating (e.g., 60-80 °C) is typically required to drive the reaction to completion in a reasonable timeframe without promoting decomposition.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).
-
Reagent Addition: Add 2-bromoethanol (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Spectroscopic Analysis
Authenticating the structure of the final product is critical. The following table outlines the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | Pyridine Protons: 3 distinct aromatic signals between δ 7.5-8.5 ppm. The proton at C2 (adjacent to N) will be the most downfield. Ethoxy Protons: Two triplets between δ 3.8-4.5 ppm, corresponding to the two CH₂ groups (-O-CH₂-CH₂-OH). Hydroxyl Proton: A broad singlet, exchangeable with D₂O, typically between δ 2-5 ppm.[4] |
| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine (C5) showing a characteristic lower intensity. Ethoxy Carbons: 2 signals in the aliphatic region (δ 60-75 ppm). |
| IR Spectroscopy | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹. C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. C=N, C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region, indicative of the ether linkage.[5] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 217. Isotopic Pattern: A characteristic M+2 peak at m/z = 219 of nearly identical intensity to the M⁺ peak, which is definitive for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Bromo-3-(2-hydroxyethoxy)-pyridine lies in the differential reactivity of its bromo and hydroxyl functionalities. The bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, while the hydroxyl group can be used for conjugation or further modification.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The electron-deficient nature of the pyridine ring and the C-Br bond make the 5-position highly susceptible to palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery.[6][7]
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[8] For 5-Bromo-3-(2-hydroxyethoxy)-pyridine, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position, creating complex biaryl structures that are common motifs in pharmaceuticals.[9][10]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (which must be activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand is critical for stabilizing the palladium center and promoting the reductive elimination step.
-
Setup: In a reaction vial, combine 5-Bromo-3-(2-hydroxyethoxy)-pyridine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product via column chromatography.
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[12] This reaction is paramount in pharmaceutical development, as the arylamine moiety is a privileged structure in many bioactive molecules.[13][14]
Mechanism Insight: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The coordinated amine is then deprotonated by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[15][16] Bulky, electron-rich phosphine ligands are often required to facilitate this final step.
-
Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-3-(2-hydroxyethoxy)-pyridine (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C for 4-24 hours until completion.
-
Workup & Purification: Cool the reaction, quench carefully, perform an aqueous workup, and purify by column chromatography.
Reactivity of the Terminal Hydroxyl Group
The primary alcohol of the 2-hydroxyethoxy side chain offers a secondary site for chemical modification. It can readily undergo:
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.
-
Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide to form more complex ethers.
-
Oxidation: Conversion to an aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Conversion to a Leaving Group: Transformation into a tosylate or mesylate, which can then be displaced by a wide variety of nucleophiles.
This dual reactivity allows for a modular approach to library synthesis, where the pyridine core is first elaborated via cross-coupling, followed by diversification at the side-chain hydroxyl group.
Applications in Drug Discovery and Materials Science
Pyridine-based scaffolds are among the most prevalent heterocycles in approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability.[17][18] Compounds like 5-Bromo-3-(2-hydroxyethoxy)-pyridine are not typically final drug products but are crucial intermediates.
-
In Drug Discovery: This molecule is an ideal starting point for synthesizing libraries of kinase inhibitors, GPCR modulators, and other therapeutic agents.[19] The bromo-position allows for the installation of various recognition elements to target a specific protein, while the hydroxyethoxy linker can be used to improve solubility or attach the molecule to a larger carrier.
-
In Materials Science: The rigid pyridine core combined with the flexible linker makes this a candidate for building blocks in polymers or for attachment to surfaces to create functionalized materials.[1]
Safety and Handling
Based on data for the precursor 3-Bromo-5-hydroxypyridine, the compound should be handled with care. It is expected to be harmful if swallowed and may cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Bromo-3-(2-hydroxyethoxy)-pyridine is a highly functionalized and synthetically versatile building block. Its key chemical properties are defined by the reactivity of the C5-bromine atom in palladium-catalyzed cross-coupling reactions and the derivatizable terminal hydroxyl group. A clear understanding of its synthesis, spectral characteristics, and reaction pathways, as detailed in this guide, enables researchers to strategically incorporate this scaffold into complex target molecules, accelerating innovation in pharmaceutical and materials science research.
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